molecular formula C8H11NS B13909325 2-(4-Aminophenyl)ethane-1-thiol

2-(4-Aminophenyl)ethane-1-thiol

Cat. No.: B13909325
M. Wt: 153.25 g/mol
InChI Key: JNHREGBAULZROH-UHFFFAOYSA-N
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Description

Benzeneethanethiol, 4-amino- is an organic compound with the molecular formula C8H11NS It consists of a benzene ring substituted with an amino group at the para position and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanethiol, 4-amino- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorobenzenethiol is reacted with ammonia or an amine under specific conditions to introduce the amino group at the para position .

Industrial Production Methods: Industrial production of Benzeneethanethiol, 4-amino- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanethiol, 4-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzeneethanethiol, 4-amino- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanethiol, 4-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzeneethanethiol, 4-amino- is unique due to the presence of both an amino group and an ethanethiol group at specific positions on the benzene ring.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(4-aminophenyl)ethanethiol

InChI

InChI=1S/C8H11NS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2

InChI Key

JNHREGBAULZROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS)N

Origin of Product

United States

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